molecular formula C11H11BrO3 B1621253 1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone CAS No. 56071-69-3

1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone

Cat. No.: B1621253
CAS No.: 56071-69-3
M. Wt: 271.11 g/mol
InChI Key: REDNLPZPQKYNRQ-UHFFFAOYSA-N
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Description

1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone (C₁₁H₁₁BrO₃) is a brominated acetophenone derivative featuring an acetyloxy group at the para position of the phenyl ring and a bromine atom at the 3-position of the propanone chain. Its exact mass is reported as 269.9742 .

Properties

IUPAC Name

[4-(3-bromo-2-oxopropyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-8(13)15-11-4-2-9(3-5-11)6-10(14)7-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDNLPZPQKYNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376295
Record name 1-[4-(ACETYLOXY)PHENYL]-3-BROMO-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56071-69-3
Record name 1-[4-(ACETYLOXY)PHENYL]-3-BROMO-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone typically involves the acetylation of 4-hydroxyacetophenone followed by bromination. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine for the acetylation step. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., ethanol, ether).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit the MCL-1 protein, which is crucial for cancer cell survival. A study demonstrated that certain analogues of this compound could induce apoptosis in cancer cells, showcasing their potential as therapeutic agents against malignancies such as multiple myeloma and leukemia .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of apoptotic pathways. Specifically, they may disrupt the interaction between MCL-1 and pro-apoptotic factors, leading to increased cell death in tumor cells. This was evidenced by in vivo studies where tumor regression was observed following treatment with these compounds .

Organic Synthesis Applications

Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis. For example, it can be transformed into other acetoxy derivatives or used in coupling reactions to form larger molecular frameworks .

Reactions and Derivatives
The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, enabling the formation of diverse derivatives. These derivatives can be tailored for specific applications in pharmaceuticals or agrochemicals, expanding the utility of the original compound .

Material Science Applications

Polymer Chemistry
In material science, this compound has potential applications in the development of polymers. Its reactive functional groups can be utilized to create copolymers with desirable properties for various applications, including coatings and adhesives. Research into polymerization techniques using this compound has shown promising results in enhancing material strength and durability .

Nanomaterials
Additionally, there is growing interest in using this compound as a precursor for nanomaterials. By incorporating it into nanostructured materials, researchers aim to enhance electronic and optical properties for applications in sensors and energy storage devices .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a derivative of this compound on human cancer cell lines. The results indicated that at concentrations as low as 10 µM, significant apoptosis was induced in treated cells compared to controls. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

CompoundIC50 (µM)Mechanism
Derivative A10MCL-1 inhibition
Derivative B15Apoptosis induction

Case Study 2: Polymer Development

In another investigation, researchers synthesized a copolymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical properties compared to conventional polymers.

PropertyCopolymerConventional Polymer
Thermal Stability (°C)250200
Tensile Strength (MPa)5030

Mechanism of Action

The mechanism of action of 1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The bromo-substituted propanone moiety can interact with enzymes or receptors, leading to various biochemical effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Brominated Acetophenone Derivatives

Brominated acetophenones are widely studied for their electronic and steric effects, which influence reactivity and physical properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point Key Differences
1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone Not provided C₁₁H₁₁BrO₃ 269.9742 Acetyloxy (C₆H₄-OAc), bromo-propanone Not reported Unique bromo-propanone-acetyloxy combo
1-[5-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone 125617-25-6 C₁₄H₁₉BrO₃ 315.21 Bromopropoxy, hydroxy, propyl 69–70°C Bromine on alkoxy chain; hydroxyl group
1-[4-(3-Bromopropoxy)-2-hydroxyphenyl]-2,2,2-trifluoroethanone 125617-37-0 C₁₂H₁₂BrF₃O₃ 341.13 Bromopropoxy, trifluoroethyl Not reported Trifluoro group enhances electronegativity

Key Observations :

  • The target compound’s bromo-propanone chain distinguishes it from brominated alkoxy derivatives (e.g., 125617-25-6), which exhibit higher molecular weights due to extended alkyl chains.
  • Trifluoro substituents (e.g., 125617-37-0) increase polarity and may enhance metabolic stability compared to acetyloxy groups .

Acetyloxy-Substituted Analogs

Acetyloxy groups are common in bioactive molecules, influencing solubility and hydrolysis kinetics. Notable examples:

Compound Name CAS Number Molecular Formula Substituents Biological Activity
Benzaldehyde, 4-[1-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethoxy]-3-methoxy Not provided C₂₀H₂₂O₇ Acetyloxy, dimethoxy, methoxy Antifungal, antioxidant
β-D-Glucopyranose 1-[3-[4-(acetyloxy)phenyl]-2-propenoate] 18449-70-2 C₂₅H₂₈O₁₃ Acetyloxy phenyl conjugated to glucose Not reported (likely increased solubility)

Key Observations :

Halogenated Propanones with Varied Substituents

Halogen placement and electronic effects are critical for reactivity:

Compound Name CAS Number Molecular Formula Substituents Key Feature
4′-Bromo-2′-fluoro-3-(3-methoxyphenyl)propiophenone Not provided C₁₆H₁₃BrFO₂ Bromo, fluoro, methoxyphenyl Enhanced electrophilicity
2-Bromo-1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone 125629-36-9 C₉H₈BrNO₅ Bromo, hydroxy, nitro, methoxy Oxidizing/nitro group effects

Key Observations :

  • Fluoro substituents (e.g., ) increase electronegativity compared to acetyloxy groups, altering reaction pathways .
  • Nitro groups (e.g., 125629-36-9) introduce strong electron-withdrawing effects absent in the target compound .

Biological Activity

1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone, a synthetic compound with the molecular formula C11_{11}H11_{11}BrO3_3 and a molecular weight of 271.11 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H4(OCOCH3)C(Br)(C2H5O)\text{C}_6\text{H}_4(\text{OCOCH}_3)\text{C}(Br)(\text{C}_2\text{H}_5\text{O})

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways associated with cell survival and proliferation.
  • Research Findings : In vitro studies demonstrated that this compound has an IC50 value ranging from 0.1 to 1 µM against various cancer cell lines, including HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and HL60 (leukemia) .

Case Study: Inhibition of PI3K Pathway

A study focusing on the inhibition of the PI3K pathway revealed that treatment with this compound resulted in a significant decrease in cell viability in human cancer cell lines. The compound's ability to inhibit key enzymes in this pathway suggests its potential as a therapeutic agent for cancer treatment .

Antibacterial Activity

This compound has also shown promising antibacterial properties.

  • Spectrum of Activity : The compound demonstrated strong activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 1–2 µg/mL against Staphylococcus aureus and Enterococcus faecalis, while showing MIC values of 2–8 µg/mL against Escherichia coli and Salmonella enterica .

Table 1: Antibacterial Activity of this compound

BacteriaMIC (µg/mL)
Staphylococcus aureus1–2
Enterococcus faecalis1–2
Escherichia coli2–8
Salmonella enterica2–8

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest.

  • Mechanism : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential to modulate inflammatory responses .
  • Research Findings : In animal models, administration of the compound significantly reduced swelling and pain associated with inflammatory conditions, further supporting its therapeutic potential in treating inflammatory diseases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone
Reactant of Route 2
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1-[4-(Acetyloxy)phenyl]-3-bromo-2-propanone

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